molecular formula C24H23N3O4S B2536870 N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide CAS No. 899928-60-0

N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2536870
M. Wt: 449.53
InChI Key: YXXZCGXLDVUYDG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxyphenyl group, and a thieno[2,3-d]pyrimidin-1(2H)-yl group. The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The exact structure would depend on the arrangement of these groups and the specific bonds between the atoms .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions. The presence of the benzyl and methoxyphenyl groups, for example, could allow for reactions involving these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific chemical structure .

Scientific Research Applications

Synthesis and Biological Activities

A study highlighted the synthesis of novel compounds derived from similar chemical scaffolds showing significant anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) inhibitory properties, with some showing high inhibitory activity, indicating potential for development as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Applications

Another study focused on the synthesis of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound. These compounds demonstrated antifungal effects against important types of fungi, such as Aspergillus terreus and Aspergillus niger, highlighting the potential for developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Radioligand Imaging

Research on the radiosynthesis of selective radioligands for imaging the translocator protein with positron emission tomography (PET) illustrates the utility of related compounds in diagnostic imaging. This study underscores the relevance of such chemical entities in developing tools for medical imaging and diagnosis (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antimicrobial Activity

Compounds synthesized from similar chemical structures have been evaluated for their antibacterial and antifungal activities. The research indicates potential applications in developing new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

properties

CAS RN

899928-60-0

Product Name

N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

Molecular Formula

C24H23N3O4S

Molecular Weight

449.53

IUPAC Name

N-benzyl-2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H23N3O4S/c1-15-16(2)32-23-21(15)22(29)27(18-10-7-11-19(12-18)31-3)24(30)26(23)14-20(28)25-13-17-8-5-4-6-9-17/h4-12H,13-14H2,1-3H3,(H,25,28)

InChI Key

YXXZCGXLDVUYDG-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCC3=CC=CC=C3)C4=CC(=CC=C4)OC)C

solubility

not available

Origin of Product

United States

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